Phytochelatin 2

Description

Introduction to Phytochelatin 2 (PC2)

Definition and Taxonomic Distribution

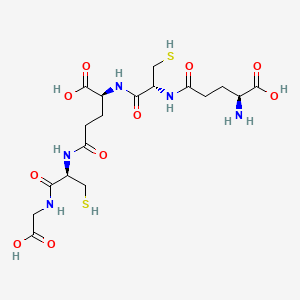

This compound (PC2) is a pentapeptide with the molecular formula C₁₈H₂₉N₅O₁₀S₂ and a molecular weight of 539.6 g/mol. Its structure comprises two γ-glutamyl-cysteine (γ-Glu-Cys) units linked to a terminal glycine residue, forming the sequence γ-Glu-Cys-γ-Glu-Cys-Gly. This configuration enables PC2 to coordinate metal ions through its thiol (-SH) groups, a feature critical for its function in metal homeostasis.

PC2 is phylogenetically widespread, occurring in plants, algae, fungi, and certain invertebrates. In plants, it has been detected in 18 of 20 commonly consumed food types, including whole grains (e.g., brown rice, oats), fruits (e.g., apples, bananas), root vegetables (e.g., carrots, potatoes), leafy greens (e.g., spinach, kale), and legumes (e.g., peanuts, beans). Beyond angiosperms, PC2 is synthesized by the fission yeast Schizosaccharomyces pombe, where it was first characterized. Fungal species such as Fusarium oxysporum and Guignardia spp., which associate with metal-rich environments, also produce PC2, suggesting its adaptive significance in diverse lineages.

Table 1: Taxonomic Distribution of this compound

| Organism Group | Examples | Habitat/Function |

|---|---|---|

| Plants (Angiosperms) | Zea mays (corn), Oryza sativa (rice) | Metal detoxification in edible tissues |

| Fungi | Schizosaccharomyces pombe | Laboratory model for PC2 biosynthesis |

| Algae | Chlamydomonas reinhardtii | Heavy metal sequestration in freshwater |

Historical Discovery in Plant Systems

The discovery of PC2 traces to 1985, when researchers isolating cadmium-binding peptides from Schizosaccharomyces pombe identified a low-molecular-weight compound with unusual γ-linked glutamic acid residues. This peptide, later named phytochelatin, was distinguished from glutathione (GSH) by its repetitive γ-Glu-Cys motifs and variable chain lengths. PC2, the shortest variant with two γ-Glu-Cys repeats, was recognized as the foundational unit for longer phytochelatins (e.g., PC3, PC4).

Subsequent studies in the 1990s revealed PC2’s ubiquity in vascular plants. For instance, Arabidopsis (Arabidopsis thaliana) mutants lacking phytochelatin synthase (PCS), the enzyme catalyzing PC2 synthesis from GSH, exhibited hypersensitivity to cadmium and zinc, directly linking PC2 to metal tolerance. Advanced chromatographic techniques in the 2000s enabled quantification of PC2 in food crops, demonstrating its presence in 90% of analyzed plant items, from spinach to legumes. These findings established PC2 as a universal component of plant metal homeostasis systems.

Evolutionary Significance in Metal Homeostasis

PC2’s evolutionary persistence highlights its dual role in essential metal buffering and toxic metal detoxification. Spectroscopic and thermodynamic analyses reveal that PC2 binds Zn(II) with micromolar affinity (Kd ≈ 1–10 µM), which aligns with the picomolar-to-nanomolar concentrations of exchangeable zinc in plant cytosol. This affinity allows PC2 to buffer labile Zn(II) pools, preventing interference with metalloenzymes while ensuring zinc availability for critical processes like DNA repair and photosynthesis.

In contrast, PC2’s interaction with Cd(II) involves polynuclear complexes with higher metal-binding capacities, enabling sequestration of toxic cadmium ions into vacuoles. This functional divergence—Zn(II) buffering vs. Cd(II) storage—reflects an evolutionary adaptation to environments with variable metal bioavailability. Comparative studies show that organisms inhabiting metal-rich soils, such as metallophytes, exhibit upregulated PC2 synthesis even in the absence of excess metals, suggesting preemptive metal homeostasis mechanisms.

Properties

CAS No. |

95014-75-8 |

|---|---|

Molecular Formula |

C18H29N5O10S2 |

Molecular Weight |

539.6 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1 |

InChI Key |

CGZITCMVSSNQPE-NAKRPEOUSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytochelatin 2 is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the transfer of the γ-glutamylcysteine moiety of glutathione to another glutathione molecule, forming this compound. This reaction occurs in the presence of heavy metal ions, which activate the enzyme .

Industrial Production Methods: Industrial production of this compound involves the cultivation of genetically modified organisms, such as yeast or bacteria, that overexpress phytochelatin synthase. These organisms are grown in bioreactors under controlled conditions, and the produced this compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Phytochelatin 2 primarily undergoes chelation reactions with heavy metal ions. It can bind to metals such as cadmium, lead, mercury, and arsenic, forming stable complexes that are less toxic to the organism .

Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions and require the enzyme phytochelatin synthase. The reaction conditions include a suitable pH and temperature that support enzyme activity .

Major Products Formed: The major products of these reactions are metal-phytochelatin complexes, which are sequestered into vacuoles within the cell. This sequestration helps in detoxifying the heavy metals and preventing their interaction with vital cellular components .

Scientific Research Applications

Phytochelatin 2 (PC2) is an oligomer of glutathione and a short, cysteine-rich peptide with repeating γ-Glu-Cys motifs, found in plants, algae, certain fungi, and worms . PC2 biosynthesis is induced by heavy metals, including both biogenic and toxic metal ions . It plays a crucial role in heavy metal detoxification in plants .

PC2 in Plants

PC2 is found in plant extracts of species like rape, where it is biosynthesized when exposed to different levels of Hg 2+ . The PC 2 concentration increases linearly and correlates with the increased Hg concentration added to the nutrient solution . The synthesis of phytochelatins can also be induced in vivo . Several studies show the participation of platinum-group elements (PGEs) in the synthesis of phytochelatins in some plant organs .

PC2 and Saccharomyces boulardii

Saccharomyces boulardii, a probiotic yeast, can accumulate phytochelatin-2, which correlates with a lower free zinc level . Saccharomyces boulardii has been shown to ameliorate disease severity in the context of many infectious and inflammatory conditions .

Case Studies

- In Phaeodactylum tricornutum cells, the formation of an HMW Cd-PC complex increased the Cd/SCys ratio from 0.6 to 1.6 .

- In extracts of rape plants exposed to different levels of Hg 2+, PC 2 was detected, and its concentration increased linearly with the increased Hg concentration .

Methods for Determination of PC2

- High Performance Liquid Chromatography with Electrochemical Detection can be used for rapid and ultrasensitive determination of this compound .

- High-performance liquid chromatography coupled to mass spectrometry (HPLC-ESI-MS/MS) can be used to detect and quantify unbound PC of Hg in plant extracts .

Data Table

| Feature | Description |

|---|---|

| Chemical Nature | Short, cysteine-rich peptide with repeating γ-Glu-Cys motifs |

| Biosynthesis Induction | Induced by heavy metals (biogenic and toxic) |

| Primary Role | Heavy metal detoxification |

| Metal Binding | Binds metal(loid)s via SH-groups |

| Cadmium Buffering | Buffers free Cd(II) ions in the pico- to femtomolar range |

| Occurrence | Plants, algae, certain fungi, worms |

| Determination Method | HPLC-ESI-MS/MS, High Performance Liquid Chromatography with Electrochemical Detection |

| Example of metal transport | The formation of an HMW Cd-PC complex in Phaeodactylum tricornutum cells increased the Cd/SCys ratio from 0.6 to 1.6 |

Mechanism of Action

Phytochelatin 2 exerts its effects through the chelation of heavy metal ions. The enzyme phytochelatin synthase catalyzes the formation of this compound from glutathione in the presence of heavy metals. The resulting this compound binds to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metals are sequestered away from the cytosol, reducing their toxicity .

Comparison with Similar Compounds

Phytochelatin 2 vs. Longer Phytochelatins (PC3–PC5)

Key Findings :

- In S. pombe, PC2 and PC3 are the dominant species under Cd²⁺ exposure, while PC5 forms preferentially in plants under prolonged Cd²⁺ stress .

- Longer PCs (e.g., PC5) exhibit superior metal-binding stoichiometry due to additional thiol (-SH) groups, enabling tighter coordination with divalent metals .

This compound vs. Glutathione (GSH)

Key Findings :

- PC2 synthesis depends on GSH as a substrate but is activated only in the presence of metals (e.g., Cd²⁺, As³⁺) .

- GSH’s primary role is antioxidant defense, whereas PC2 is tailored for metal chelation. However, both contribute to reducing oxidative stress indirectly by mitigating metal toxicity .

This compound vs. Metallothioneins (MTs)

Key Findings :

- MTs are more specialized in essential metal homeostasis (e.g., Zn²⁺), while PC2 primarily detoxifies non-essential metals .

Biological Activity

Phytochelatin 2 (PC2) is a peptide composed of repeated units of glutathione, functioning primarily as a metal-binding agent in plants. Its synthesis is crucial for detoxifying heavy metals and metalloids, particularly cadmium (Cd) and zinc (Zn), which pose significant threats to plant health. This article explores the biological activity of PC2, highlighting its mechanisms of action, its role in metal stress responses, and relevant research findings.

Phytochelatins, including PC2, are synthesized from glutathione by the enzyme phytochelatin synthase (PCS). The process involves the conjugation of glutathione units, resulting in oligomers that can effectively chelate heavy metals. The affinity of PC2 for various metals allows it to mitigate the toxic effects of metal accumulation in plant cells.

- Metal Binding : PC2 exhibits high binding affinity for Zn(II) and Cd(II), crucial for maintaining metal homeostasis within the cell. Studies indicate that PC2 can bind Zn(II) with micro- to picomolar affinities, facilitating its detoxification under metal stress conditions .

- Detoxification : The accumulation of PC2 in response to heavy metal exposure serves as a protective mechanism. For instance, in Saccharomyces cerevisiae mutants lacking functional PCS, a significant decrease in Zn tolerance was observed, correlating with reduced levels of PC2 .

Case Study: Cadmium Stress in Plantago ovata

A study conducted on Plantago ovata demonstrated the role of PC2 in mitigating cadmium stress. Researchers utilized Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) to measure PC2 content under varying concentrations of cadmium:

- Results : The study found a gradual increase in PC2 levels with rising cadmium concentrations, suggesting that PC2 plays a vital role in the plant's defense against heavy metal toxicity. In contrast, Metallothionein 2 (MT2) showed fluctuating expression levels under similar conditions, indicating that PC2 may be more effective than MT2 in combating heavy metal stress .

Comparative Analysis of Phytochelatin Accumulation

A comparison between different phytochelatins revealed that while PC3 and higher-order phytochelatins were less pronounced under zinc stress, PC2 levels were significantly elevated even without external metal exposure. This suggests that PC2 synthesis is constitutive and may serve additional physiological roles beyond detoxification .

| Metal Stress Condition | PC Content (μg/g dry weight) | Survival Rate (%) |

|---|---|---|

| Control | 20 | 100 |

| 100 μM Cadmium | 120 | 80 |

| 400 μM Zinc | 60 | 45 |

Q & A

Q. Table 1. Metal-Specific Effects on PC2 Synthesis

| Metal | Concentration (µM) | Effect on PC2 | Plant Species | Reference |

|---|---|---|---|---|

| Cd²⁺ | 50 | ↑ 300% | Oryza sativa | |

| As³⁺ | 100 | ↑ 150% | Medicago truncatula | |

| Zn²⁺ | 200 | ↓ 40% | Medicago truncatula |

Q. Table 2. Recommended Analytical Techniques

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.